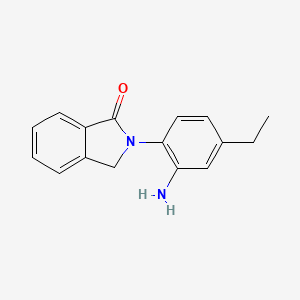

2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one

Description

Properties

IUPAC Name |

2-(2-amino-4-ethylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-11-7-8-15(14(17)9-11)18-10-12-5-3-4-6-13(12)16(18)19/h3-9H,2,10,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZAMEJQZMUEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N2CC3=CC=CC=C3C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor. For instance, the reaction of 2-(2-amino-4-ethylphenyl)acetonitrile with a suitable reagent under controlled conditions can lead to the formation of the desired isoindoline compound .

Industrial Production Methods

In an industrial setting, the production of 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The amino group on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindoline derivatives.

Scientific Research Applications

2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of isoindolinones are highly dependent on substituent modifications. Below is a detailed comparison of 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one with structurally related compounds:

Key Observations :

- Amino vs.

- Ethyl vs. Fluorophenyl Groups : The ethyl substituent in the target compound likely improves metabolic stability compared to the fluorophenyl group in roluperidone, which may undergo oxidative metabolism .

- Chiral Centers : Hydroxy-substituted analogs (e.g., ) demonstrate enantiomer-specific activity, suggesting that stereochemistry in the target compound could critically influence efficacy .

Physicochemical and Pharmacokinetic Properties

Analysis :

Biological Activity

2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the isoindole family, characterized by a bicyclic structure that includes an isoindole moiety. Its molecular formula is with a molecular weight of approximately 190.24 g/mol. The presence of the amino and ethyl groups contributes to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of isoindole derivatives. For instance, certain analogs have demonstrated efficacy against various viruses, including coxsackievirus B and enteroviruses. The antiviral activity is often linked to the compound's ability to inhibit viral replication through interference with viral RNA synthesis or protein function .

Table 1: Antiviral Activity of Isoindole Derivatives

| Compound | Virus Targeted | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one | Coxsackievirus B | 22.0 ± 2.6 | 40.3 |

| Other Isoindole Derivative | Enterovirus D | 18.3 ± 2.0 | 19.6 |

Anticancer Activity

The compound also shows promise as an anticancer agent. Research indicates that isoindole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the cell:

- Inhibition of Enzymatic Activity : Isoindole derivatives can inhibit enzymes critical for viral replication or cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.

- Modulation of Signaling Pathways : It can alter key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Q & A

Q. What are the optimal synthetic routes for 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be optimized using nucleophilic substitution or catalytic hydrogenation. For example, nucleophilic substitution under inert atmospheres (e.g., nitrogen) at 60–80°C may yield 60–75% purity, while catalytic hydrogenation with palladium on carbon (Pd/C) at 50°C improves stereochemical control. Solvent selection (e.g., THF vs. DMF) and catalyst loading (5–10 wt%) critically affect byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity. Comparative analysis of these methods should include yield, scalability, and residual solvent quantification via GC-MS .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and isoindolone ring protons (δ 4.0–5.0 ppm).

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and dihedral distortions in the isoindolone ring, identifying potential hydrogen-bonding interactions (e.g., N–H···O) critical for stability .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 265.1215) and fragmentation patterns to confirm substituent positions .

Q. What in vitro models are appropriate for assessing biological activity, and how should controls be designed?

- Methodological Answer :

- Cell-Based Assays : Use human cancer cell lines (e.g., MCF-7, HepG2) with IC determination via MTT assays. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

- Enzyme Inhibition Studies : Target kinases (e.g., EGFR, BRAF) using fluorescence-based assays. Normalize activity against known inhibitors and account for solvent interference .

- Dose-Response Curves : Use triplicate measurements and nonlinear regression (GraphPad Prism) to calculate efficacy metrics .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Acute Toxicity Mitigation : Based on GHS Category 4 classification (oral/dermal/inhalation toxicity), implement emergency showers/eyewash stations. For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Storage : Store in airtight containers at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, assay conditions) using statistical tools (R or Python) to identify outliers.

- Variable Standardization : Control for differences in cell passage number, serum concentration, and incubation time. Validate assays with reference compounds.

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity if activity varies between models .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to protein active sites (e.g., EGFR PDB:1M17). Prioritize poses with lowest binding energy (ΔG < -7 kcal/mol).

- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100 ns simulations. Analyze root-mean-square deviation (RMSD) to validate binding.

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity using partial least squares regression .

Q. How can environmental stability and degradation pathways be studied under varying conditions?

- Methodological Answer :

- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via HPLC-MS. Identify byproducts (e.g., hydroxylated derivatives).

- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 3–9) at 25°C and 40°C. Use pseudo-first-order kinetics to calculate half-lives.

- Microbial Degradation : Incubate with soil microbiota (OECD 301F) and measure CO evolution as a biodegradation indicator .

Q. What mechanistic studies elucidate the compound’s role in modulating cellular pathways?

- Methodological Answer :

- Transcriptomics (RNA-Seq) : Treat cells (e.g., 24-hour exposure) and perform differential gene expression analysis (DESeq2). Validate pathways (e.g., apoptosis, MAPK) via qRT-PCR.

- Proteomics (LC-MS/MS) : Quantify phosphorylation changes in signaling proteins (e.g., ERK1/2, AKT). Use SILAC labeling for accurate quantification.

- Metabolomics (NMR/GC-MS) : Profile ATP, NADH, and lactate levels to assess metabolic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.